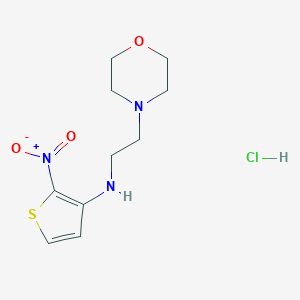
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in treating opioid-induced constipation (OIC). MNTX is an opioid antagonist that selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects.
Mecanismo De Acción
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects. This mechanism of action is different from other opioid antagonists, such as naloxone and naltrexone, which bind to mu-opioid receptors throughout the body and can cause opioid withdrawal symptoms.
Biochemical and Physiological Effects:
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase colonic transit time, reduce colonic tone, and increase rectal compliance in animal models. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase bowel movement frequency, improve stool consistency, and reduce the need for laxatives in patients with OIC. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been shown to have a favorable safety profile, with few adverse events reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor in the gut, its ability to selectively block the constipating effects of opioids while preserving their pain-relieving effects, and its favorable safety profile. However, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride also has some limitations, including its limited solubility in water and its potential interactions with other drugs that are metabolized by the liver.
Direcciones Futuras
There are several future directions for research on 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, including the development of new formulations with improved solubility and bioavailability, the exploration of its potential use in treating other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for further research on the long-term safety and efficacy of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in clinical practice.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a synthetic compound that has shown promise for its potential use in treating OIC and other gastrointestinal disorders. Its selective binding to the mu-opioid receptor in the gut and ability to preserve the pain-relieving effects of opioids make it a unique and valuable tool for researchers and clinicians. However, further research is needed to fully understand its mechanism of action and long-term safety and efficacy.
Métodos De Síntesis
The synthesis of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves the reaction of 2-nitrothiophene with 4-morpholineethanamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in its monohydrochloride form.
Aplicaciones Científicas De Investigación
4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been extensively studied for its potential use in treating OIC. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to significantly improve bowel movement frequency and alleviate symptoms of constipation in patients taking opioids for chronic pain. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been studied for its potential use in treating other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.
Propiedades
Número CAS |
122777-90-6 |
|---|---|
Fórmula molecular |
C10H16ClN3O3S |
Peso molecular |
293.77 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-2-nitrothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3O3S.ClH/c14-13(15)10-9(1-8-17-10)11-2-3-12-4-6-16-7-5-12;/h1,8,11H,2-7H2;1H |
Clave InChI |
CREBSLCZIXYLBD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
SMILES canónico |
C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
Otros números CAS |
122777-90-6 |
Sinónimos |
N-(2-morpholin-4-ylethyl)-2-nitro-thiophen-3-amine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)







![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)



